molecular formula C15H9FO2 B11768509 2-Fluoro-4-(phenylethynyl)benzoic acid

2-Fluoro-4-(phenylethynyl)benzoic acid

Cat. No.: B11768509
M. Wt: 240.23 g/mol
InChI Key: DRNAENLZTYGCTM-UHFFFAOYSA-N
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Description

2-Fluoro-4-(phenylethynyl)benzoic acid is an organic compound with the molecular formula C15H9FO2 It is characterized by the presence of a fluorine atom and a phenylethynyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(phenylethynyl)benzoic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs palladium-catalyzed coupling of aryl halides with arylboronic acids. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst .

Industrial Production Methods: Industrial production of this compound can be scaled up using similar Suzuki-Miyaura coupling reactions. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-4-(phenylethynyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the phenylethynyl group to phenylethyl.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Scientific Research Applications

2-Fluoro-4-(phenylethynyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(phenylethynyl)benzoic acid involves its interaction with specific molecular targets. The phenylethynyl group can engage in π-π interactions with aromatic residues in proteins, while the fluorine atom can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-4-methylbenzoic acid
  • 4-Fluorobenzoic acid
  • 2-Fluoro-5-nitrobenzoic acid

Comparison: 2-Fluoro-4-(phenylethynyl)benzoic acid is unique due to the presence of both a fluorine atom and a phenylethynyl group. This combination imparts distinct chemical and biological properties compared to other fluorobenzoic acids. For instance, the phenylethynyl group enhances its ability to participate in π-π interactions, making it more effective in certain biochemical applications .

Properties

Molecular Formula

C15H9FO2

Molecular Weight

240.23 g/mol

IUPAC Name

2-fluoro-4-(2-phenylethynyl)benzoic acid

InChI

InChI=1S/C15H9FO2/c16-14-10-12(8-9-13(14)15(17)18)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,17,18)

InChI Key

DRNAENLZTYGCTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C(=O)O)F

Origin of Product

United States

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